molecular formula C8H8FNO3 B2755489 1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene CAS No. 3108-02-9

1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene

Cat. No. B2755489
CAS RN: 3108-02-9
M. Wt: 185.154
InChI Key: SLHIHMKCWVOTOZ-UHFFFAOYSA-N
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Description

“1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene” is a chemical compound with the molecular formula C8H8FNO3 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 185.15 . The melting point is reported to be between 95-96°C .

Scientific Research Applications

  • Ortho-Dehydrophenoxy Anion Formation : Dahlke and Kass (1992) explored the formation of the dehydrophenoxy anion (C6H3O−) from the conjugate bases of fluorobenzene and methoxybenzene reacting with nitrous oxide, revealing insights into proton transfer and fragmentation processes in these compounds (Dahlke & Kass, 1992).

  • SNAr Orbital-Controlled Processes : Cervera, Marquet, and Martin (1996) investigated the SNAr (nucleophilic aromatic substitution) reactions of various fluoronitrobenzenes, including 3-fluoro-4-chloronitrobenzene and 5-fluoro-4-chloro-3-methoxynitrobenzene, demonstrating the influence of different nucleophiles on substitution reactions (Cervera, Marquet, & Martin, 1996).

  • Synthesis and Characterization : Sweeney, McArdle, and Aldabbagh (2018) synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a similar compound, and confirmed its structure through X-ray crystallography, providing insights into the chemical properties of related fluoronitrobenzenes (Sweeney, McArdle, & Aldabbagh, 2018).

  • Fluoronitrobenzenes Kinetics : Cima, Biggi, and Pietra (1973) reported on the kinetics of fluorine substitution in fluoronitrobenzenes, contributing to the understanding of reaction mechanisms in these types of chemical compounds (Cima, Biggi, & Pietra, 1973).

  • Corrosion Inhibition Properties : Kaya et al. (2016) investigated the corrosion inhibition properties of certain piperidine derivatives on iron, which included derivatives of fluoronitrobenzenes, providing insights into the practical applications in material science and engineering (Kaya et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-fluoro-2-methoxy-5-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHIHMKCWVOTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3108-02-9
Record name 2-Fluoro-4-methyl-5-nitroanisole
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